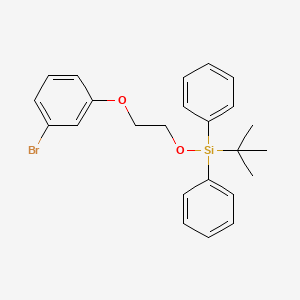
(2-(3-Bromophenoxy)ethoxy)(tert-butyl)diphenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(3-Bromophenoxy)ethoxy)(tert-butyl)diphenylsilane is an organosilicon compound with the molecular formula C24H27BrO2Si. This compound is characterized by the presence of a bromophenoxy group, an ethoxy group, and a tert-butyl-diphenylsilane moiety. It is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3-Bromophenoxy)ethoxy)(tert-butyl)diphenylsilane typically involves the reaction of 3-bromophenol with ethylene oxide to form 2-(3-bromophenoxy)ethanol. This intermediate is then reacted with tert-butyl-diphenylchlorosilane in the presence of a base such as triethylamine to yield the final product. The reaction conditions usually involve anhydrous solvents and inert atmosphere to prevent moisture and air from affecting the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(3-Bromophenoxy)ethoxy)(tert-butyl)diphenylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Oxidation Reactions: The ethoxy group can undergo oxidation to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form different silane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted phenoxyethoxy derivatives.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include reduced silane derivatives.
Wissenschaftliche Forschungsanwendungen
(2-(3-Bromophenoxy)ethoxy)(tert-butyl)diphenylsilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2-(3-Bromophenoxy)ethoxy)(tert-butyl)diphenylsilane involves its interaction with various molecular targets and pathways. The bromophenoxy group can participate in electrophilic aromatic substitution reactions, while the ethoxy group can undergo nucleophilic substitution. The tert-butyl-diphenylsilane moiety provides steric hindrance and stability to the molecule, influencing its reactivity and interactions with other compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-(3-Chlorophenoxy)ethoxy)(tert-butyl)diphenylsilane
- (2-(3-Fluorophenoxy)ethoxy)(tert-butyl)diphenylsilane
- (2-(3-Methylphenoxy)ethoxy)(tert-butyl)diphenylsilane
Uniqueness
(2-(3-Bromophenoxy)ethoxy)(tert-butyl)diphenylsilane is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and methyl analogs. The bromine atom is a good leaving group, making the compound more reactive in substitution reactions. Additionally, the tert-butyl-diphenylsilane moiety provides steric protection, enhancing the stability and selectivity of the compound in various reactions.
Eigenschaften
CAS-Nummer |
1704073-86-8 |
|---|---|
Molekularformel |
C24H27BrO2Si |
Molekulargewicht |
455.5 g/mol |
IUPAC-Name |
[2-(3-bromophenoxy)ethoxy-diphenylmethyl]-trimethylsilane |
InChI |
InChI=1S/C24H27BrO2Si/c1-28(2,3)24(20-11-6-4-7-12-20,21-13-8-5-9-14-21)27-18-17-26-23-16-10-15-22(25)19-23/h4-16,19H,17-18H2,1-3H3 |
InChI-Schlüssel |
IRINSMAPHWQJJH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCOC3=CC(=CC=C3)Br |
Kanonische SMILES |
C[Si](C)(C)C(C1=CC=CC=C1)(C2=CC=CC=C2)OCCOC3=CC(=CC=C3)Br |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















